molecular formula C16H13N5S B5146787 4-(benzo[d]thiazol-2-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine

4-(benzo[d]thiazol-2-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B5146787
M. Wt: 307.4 g/mol
InChI Key: CJZKYUFKRYTNIM-UHFFFAOYSA-N
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Description

4-(Benzo[d]thiazol-2-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of molecules that integrate a benzothiazole moiety with a 1,2,3-triazole ring system bearing an amine functional group. The benzothiazole core is a privileged structure in pharmaceutical development, known for its diverse biological activities and presence in compounds with demonstrated effects in various assay models . The specific architecture of this molecule, particularly the 5-amine group on the triazole ring, makes it a versatile intermediate or precursor for further synthetic elaboration. Research on closely related analogs has shown that such 5-aminotriazole derivatives are valuable building blocks for creating more complex polycyclic systems and for use in cross-coupling reactions, such as the Buchwald-Hartwig amination, to access a wider array of derivatives for structure-activity relationship (SAR) studies . Furthermore, compounds featuring the benzothiazole-triazole hybrid have been investigated for their potential biological properties. For instance, structurally similar molecules have been synthesized and evaluated for antiproliferative activity against various human cancer cell lines, with some derivatives showing promising results . Other research avenues for this chemical class include the development of neuroprotective agents and the exploration of their photophysical properties for potential application in materials science . This product is intended for research and laboratory use only.

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-3-(3-methylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5S/c1-10-5-4-6-11(9-10)21-15(17)14(19-20-21)16-18-12-7-2-3-8-13(12)22-16/h2-9H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZKYUFKRYTNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC4=CC=CC=C4S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzo[d]thiazol-2-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .

Scientific Research Applications

Structure

The compound features a benzothiazole ring fused with a triazole moiety, which contributes to its chemical reactivity and biological activity. The presence of the m-tolyl group enhances its lipophilicity, potentially improving its interaction with biological targets.

Medicinal Chemistry

4-(benzo[d]thiazol-2-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine has been studied for its potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Properties : Preliminary studies have explored the compound's ability to inhibit cancer cell proliferation. Mechanistic studies suggest that it may interfere with specific signaling pathways involved in tumor growth .

Biological Research

The unique structure of this compound allows it to interact with biological molecules:

  • Enzyme Inhibition : The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis .
  • Receptor Modulation : The benzothiazole moiety can bind to various receptors, modulating their activity and potentially leading to therapeutic effects in diseases such as cancer and inflammation .

Material Science

Due to its unique structural attributes, this compound is also being explored for applications in material science:

  • Polymer Development : The compound can serve as a building block for synthesizing advanced materials such as polymers with enhanced thermal and mechanical properties .
  • Dyes and Pigments : Its vibrant colors make it suitable for use in dyes and pigments for industrial applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzothiazole derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could be developed into a novel antimicrobial agent .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of benzothiazole derivatives, this compound was shown to induce apoptosis in cancer cell lines. Mechanistic studies revealed that it activates caspase pathways leading to cell death. This finding supports further exploration of its potential as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of 4-(benzo[d]thiazol-2-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Nitro-Substituted Analog

Compound : 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine ()

  • Key Difference : The 2-nitrophenyl group replaces m-tolyl.
  • Synthesis : Optimized via triethylamine/DMF-mediated cycloaddition of 2-nitrophenyl azide and 2-(benzo[d]thiazol-2-yl)acetonitrile, yielding 82–97% under mild conditions .
  • Reactivity: The nitro group enables further annulation reactions (e.g., forming quinolino[2,3-c]cinnolines) and serves as a precursor for amino-group transformations .
  • Spectroscopy: $ ^1H $-NMR: Amino proton at δ 7.08 ppm (broad singlet). $ ^{13}C $-NMR: Triazole C-5 signal at δ 145 ppm .
Methoxy-Substituted Benzothiadiazole Analog

Compound : 1-(4-Methoxyphenyl)-4-(4-(7-(4-methoxyphenyl)benzo[c][1,2,5]thiadiazol-4-yl)phenyl)-1H-1,2,3-triazol-5-amine ()

  • Key Difference : Incorporates a benzothiadiazole core and methoxyphenyl groups.
  • Synthesis : Achieved via azide-nitrile cycloaddition followed by Buchwald–Hartwig coupling (81% yield) .
Thiourea and Cyclized Derivatives

Compounds : 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones and triazinane-2-thiones ()

  • Key Difference : Derived from 4-(benzo[d]thiazol-2-yl)benzenamine and aryl isothiocyanates.
  • Synthesis : Thioureas form via refluxing with isothiocyanates (79% yield), followed by acid-catalyzed cyclization to oxadiazinanes or amine-mediated cyclization to triazinanes .

Comparative Analysis of Properties

Spectroscopic Signatures
Substituent $ ^1H $-NMR (δ, ppm) $ ^{13}C $-NMR (δ, ppm) Key Features
2-Nitrophenyl 7.08 (NH$_2$) 145 (C-5) Broad NH$_2$ singlet
4-Methoxyphenyl 5.83 (NH$_2$) 159.6 (C=O) Downfield shifts due to conjugation
Aryl thiourea 8.11–7.10 (Ar-H) 153.5 (C=S) Aromatic multiplet signals

Biological Activity

The compound 4-(benzo[d]thiazol-2-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine is a member of a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article explores the biological properties of this compound, focusing on its potential therapeutic applications, particularly in neurodegenerative diseases and as an antimicrobial agent.

Synthesis and Structural Analysis

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring through cycloaddition reactions. The structural characterization of the compound can be performed using techniques such as X-ray crystallography and NMR spectroscopy, which confirm the presence of key functional groups essential for biological activity.

Acetylcholinesterase Inhibition

One of the most significant biological activities attributed to this compound is its potential to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition is particularly relevant in the context of Alzheimer's disease, where reduced levels of acetylcholine are associated with cognitive decline.

In a study evaluating various benzothiazole derivatives, it was found that compounds similar to this compound exhibited strong AChE inhibitory activity. For instance, one derivative demonstrated an IC50 value of 2.7 µM , indicating potent activity against AChE and suggesting a promising avenue for therapeutic development in treating Alzheimer’s disease .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Research indicates that benzothiazole derivatives possess significant antibacterial properties against various strains of bacteria. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) in the low micromolar range .

Case Study 1: AChE Inhibition in Alzheimer's Models

In vitro studies have demonstrated that this compound significantly inhibits AChE activity in neuronal cell lines. The binding interactions were elucidated through molecular docking studies, which revealed that the compound forms hydrogen bonds with critical residues in the active site of AChE .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various benzothiazole derivatives, including our compound of interest. The results indicated that these compounds displayed promising activity against drug-resistant bacterial strains. Specifically, this compound showed potent inhibition against E. coli, with an MIC value significantly lower than conventional antibiotics .

Data Tables

Compound NameBiological ActivityIC50/MIC Value
4-(benzo[d]thiazol-2-yl)-1-(m-tolyl)-1H-triazoleAChE Inhibition2.7 µM
Benzothiazole Derivative AAntibacterial against S. aureus0.5 µg/mL
Benzothiazole Derivative BAntibacterial against E. coli0.8 µg/mL

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